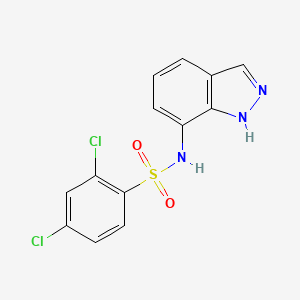
Anticancer agent 70
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 70 is a compound that has shown significant promise in the field of oncology. It is designed to target and inhibit specific pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its potential to offer a more effective and less toxic alternative to traditional chemotherapy agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 70 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functionalization to introduce various substituents that enhance its anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 70 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may need catalysts or specific solvents to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield ketones or aldehydes, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Anticancer agent 70 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate cellular processes and pathways involved in cancer progression.
Medicine: The compound is being explored for its potential to treat various types of cancer, including breast, lung, and colon cancers.
Industry: It is used in the development of new anticancer drugs and formulations, contributing to the advancement of pharmaceutical technologies.
Mecanismo De Acción
The mechanism of action of Anticancer agent 70 involves targeting specific molecular pathways that are crucial for cancer cell survival. It binds to key proteins and enzymes, inhibiting their activity and leading to the disruption of cellular processes such as DNA replication, repair, and apoptosis. The compound may also interfere with signaling pathways that promote cancer cell proliferation and metastasis, ultimately leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Camptothecin: A natural product that inhibits topoisomerase I, leading to DNA damage and cell death.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, disrupting replication and transcription.
Methotrexate: An antifolate that inhibits dihydrofolate reductase, blocking DNA synthesis.
Uniqueness
Anticancer agent 70 is unique in its ability to selectively target cancer cells while sparing normal cells, reducing the risk of side effects commonly associated with traditional chemotherapy. Its novel mechanism of action and high specificity make it a promising candidate for further development and clinical trials.
Propiedades
Fórmula molecular |
C13H9Cl2N3O2S |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-5-12(10(15)6-9)21(19,20)18-11-3-1-2-8-7-16-17-13(8)11/h1-7,18H,(H,16,17) |
Clave InChI |
URDFXYJXTZQRSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















